1-Methyl-o-carborane

Description

Properties

InChI |

InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKBOYWEIQDJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16872-10-9 | |

| Record name | 1-Methyl-1,2-dicarbadodecaborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-o-carborane

Introduction

o-Carborane, or 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a unique icosahedral cluster compound possessing exceptional thermal and chemical stability.[1] Its three-dimensional structure and aromatic-like properties have made it a critical building block in diverse fields, including medicinal chemistry, materials science, and organometallic synthesis.[2][3] The functionalization of the carborane cage, particularly at its carbon vertices, allows for the fine-tuning of its properties and its incorporation into larger molecular architectures.

This guide provides a detailed technical overview of the primary synthetic routes to 1-Methyl-o-carborane, a foundational C-substituted derivative. This document is intended for researchers and professionals in chemistry and drug development, offering not just procedural steps but also the underlying mechanistic principles to ensure robust and reproducible outcomes. We will explore two principal and field-proven strategies: the de novo construction of the methylated cage and the post-synthetic functionalization of a pre-formed o-carborane cluster.

Strategic Approaches to Synthesis

The synthesis of 1-Methyl-o-carborane can be logically approached from two distinct starting points: assembling the cage with the methyl group already attached to the alkyne precursor, or adding the methyl group to an existing o-carborane cage. Each strategy offers unique advantages and considerations.

Caption: Core synthetic strategies for 1-Methyl-o-carborane.

Route A: De Novo Cage Construction via Alkyne Insertion

This classic approach builds the carborane cage directly by reacting decaborane(14) (B₁₀H₁₄) with a methyl-substituted alkyne, specifically propyne (methylacetylene).[4][5] This method is advantageous as it directly yields the desired product without requiring the prior synthesis of the parent o-carborane.

Causality and Mechanism

The reaction proceeds through the formation of a Lewis base adduct of decaborane, such as B₁₀H₁₂·2L (where L is a Lewis base like acetonitrile or diethyl sulfide). This adduct is more reactive than decaborane itself. The alkyne then inserts into the boron cluster, leading to the extrusion of two hydrogen atoms and the formation of the stable icosahedral o-carborane cage. The methyl group from the propyne precursor becomes the C(1)-substituent on the resulting carborane.

Caption: Workflow for Route A: De Novo Cage Construction.

Experimental Protocol: Route A

This protocol is adapted from established literature procedures.[5] Safety Note: Decaborane is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Reactions involving pressurized gases require appropriate safety equipment and procedures.

Materials:

-

Decaborane(14) (B₁₀H₁₄)

-

Acetonitrile (CH₃CN), anhydrous

-

Propyne (Methylacetylene, CH₃C≡CH)

-

Pentane, anhydrous

-

Trimethylamine (N(CH₃)₃)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Vessel Charging: In a glovebox or under an inert atmosphere, charge a suitable high-pressure autoclave with decaborane(14) and anhydrous acetonitrile. A typical molar ratio is approximately 1 mole of decaborane to 1.85 moles of acetonitrile.[5]

-

Introduction of Alkyne: Seal the autoclave. Evacuate and backfill with inert gas (e.g., Argon). Introduce propyne gas to the desired pressure (e.g., 100 p.s.i.g.).[5]

-

Reaction: Heat the sealed vessel to approximately 80°C. The reaction progress can be monitored by the pressure increase due to the evolution of hydrogen gas. Maintain the temperature for 18-24 hours.[5]

-

Workup and Solvent Removal: After cooling the vessel to room temperature, carefully vent the excess pressure. Transfer the reaction mixture to a round-bottom flask. Remove the volatile components (excess acetonitrile) under reduced pressure.

-

Purification:

-

Add anhydrous pentane to the residue and reflux the mixture. This step dissolves the 1-Methyl-o-carborane, leaving behind insoluble byproducts.[5]

-

Cool the pentane solution. To remove any unreacted decaborane, bubble trimethylamine gas through the solution. Decaborane forms an insoluble complex with trimethylamine, which precipitates out.[5]

-

Filter the solution to remove the precipitate.

-

Evaporate the pentane from the filtrate to yield the crude product.

-

-

Final Purification: The product can be further purified by vacuum sublimation or chromatography on silica gel to obtain high-purity 1-Methyl-o-carborane.[4]

Route B: Post-Cage C-H Functionalization

This is arguably the most common and versatile laboratory-scale method for preparing C-monosubstituted o-carboranes. It leverages the relative acidity of the C-H protons on the carborane cage (pKa ≈ 23), which can be selectively deprotonated by a strong base.

Causality and Mechanism

The strategy involves two key steps:

-

Deprotonation (Lithiation): o-Carborane is treated with an organolithium reagent, typically n-butyllithium (nBuLi), at low temperature. The nBuLi acts as a strong base, abstracting one of the acidic C-H protons to generate a monolithiated carborane anion (1-lithio-o-carborane).[6]

-

Electrophilic Quench (Methylation): The resulting carboranyl lithium species is a potent nucleophile. It readily reacts with an electrophilic methyl source, such as iodomethane (methyl iodide), via a nucleophilic substitution reaction to form the C-C bond, yielding 1-Methyl-o-carborane.[6]

Caption: Workflow for Route B: Post-Cage C-H Functionalization.

Experimental Protocol: Route B

This protocol is based on standard procedures for the C-functionalization of carboranes.[6] Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Iodomethane is a toxic and volatile alkylating agent. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and Schlenk techniques.

Materials:

-

o-Carborane (C₂B₁₀H₁₂)

-

n-Butyllithium (nBuLi), typically 1.6 M or 2.5 M solution in hexanes

-

Iodomethane (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Saturated brine solution

Procedure:

-

Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Dissolution: Dissolve o-carborane (1.0 equiv) in anhydrous THF inside the flask.

-

Lithiation: Cool the stirring solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.0-1.1 equiv) dropwise via syringe. A color change (e.g., to yellow or orange) may be observed. Stir the mixture at -78°C for 1-2 hours to ensure complete monolithiation.[6]

-

Methylation: While maintaining the temperature at -78°C, add iodomethane (1.1-1.2 equiv) dropwise to the solution.[6]

-

Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for an additional 2-4 hours.[6]

-

Quenching and Extraction:

-

Carefully quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 1-Methyl-o-carborane.

Data Summary and Validation

The successful synthesis of 1-Methyl-o-carborane requires careful control of reaction parameters. The following table summarizes key quantitative data for the described protocols.

| Parameter | Route A: De Novo Construction | Route B: C-H Functionalization |

| Primary Reactants | Decaborane(14), Propyne | o-Carborane, n-Butyllithium |

| Key Reagent | Acetonitrile (Lewis Base) | Iodomethane (Electrophile) |

| Solvent | Acetonitrile / Pentane | Tetrahydrofuran (THF) |

| Temperature | 80°C (Reaction) | -78°C to Room Temperature |

| Typical Yield | 65-80% (Reported for parent)[4] | >90% (Generally high yielding)[7] |

| Purification Method | Sublimation / Precipitation | Column Chromatography |

Trustworthiness: A Self-Validating System

The integrity of the final product is confirmed through standard analytical techniques. The unique structure of carboranes makes them particularly well-suited for NMR spectroscopy.

-

¹¹B NMR Spectroscopy: This is the most definitive characterization method for carborane clusters. For 1-Methyl-o-carborane, the ¹¹B{¹H} decoupled spectrum will show a series of distinct signals corresponding to the ten non-equivalent boron atoms in the cage. The substitution at a carbon atom perturbs the electronic environment of the adjacent and antipodal boron atoms, providing a characteristic fingerprint.[8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the methyl group (a singlet, typically around 1.5-2.0 ppm) and the remaining cage C-H proton (a broad singlet).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product (C₃H₁₅B₁₀).

By correlating the data from these techniques, researchers can unequivocally validate the identity and purity of the synthesized 1-Methyl-o-carborane, ensuring the trustworthiness of the protocol.

References

-

Heying, T. L., Ager Jr, J. W., Clark, S. L., Mangold, D. J., Goldstein, H. L., Hillman, M., Polak, R. J., & Szymanski, J. W. (n.d.). A NEW SERIES OF ORGANOBORANES. II. CARBORANES FROM THE REACTION OF DECABORANE WITH ACETYLENIC COMPOUNDS. DTIC. [Link]

- Martin, C. D., et al. (2023). Bis(1-methyl-ortho-carboranyl)borane. Angewandte Chemie.

- Thiokol Chemical Corp. (1969). Reaction products of decaborane and acetylenes and their preparation.

- Sewall, E. A., et al. (2014). Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. The Journal of Organic Chemistry.

- Nambo, M., et al. (2019).

-

Li, Z., et al. (2024). Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides. Chemical Science. [Link]

- Slanina, T., et al. (2014). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives.

-

Li, P., et al. (2021). Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic. Organometallics. [Link]

-

Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews. [Link]

-

Ellis, D. (2021). NMR of carboranes. Heriot-Watt Research Portal. [Link]

- ResearchGate. (n.d.).

- Dunlop, A. N. (1978). Process for the synthesis of decaborane(14).

-

UCHEM. (2024). High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). [Link]

-

Katchem. (n.d.). 1-Methyl-o-carborane. [Link]

-

Katchem. (n.d.). 1-Methyl-o-carborane (10B). [Link]

- Fein, M. M., et al. (1963). Carboranes. 111. Reactions of the Carboranes. Inorganic Chemistry.

- ResearchGate. (2015).

-

Li, Z., et al. (2024). Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides. Chemical Science. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-o-carborane. PubChem Compound Database. [Link]

-

Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews. [Link]

-

Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews. [Link]

-

Beak, P., & Snieckus, V. (1982). Directed lithiation of N-(tert-butoxycarbonyl)indoline. Synthesis of 7-indolinecarboxaldehyde. Organic Syntheses. [Link]

-

Liu, B., et al. (2020). Diboration of alkenes and alkynes with a carborane-fused four-membered boracycle bearing an electron-precise B–B bond. Dalton Transactions. [Link]

- Svaliavin, O. V., et al. (2023). Reevaluation of the ortho-Carborane Synthesis: Success with Mono-Substituted Acetylenes in the Presence of Silver Salts. Ukrainian Chemical Journal.

- Dikusar, E. A. (2010). Synthesis of o(m)-carborane-containing azomethines. Russian Journal of General Chemistry.

- Farnberger, J. E., et al. (2018). Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins.

Sources

- 1. Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlled functionalization of o-carborane via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. US3463820A - Reaction products of decaborane and acetylenes and their preparation - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myuchem.com [myuchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

1-Methyl-o-carborane structure and bonding

An In-Depth Technical Guide to 1-Methyl-o-carborane: Structure, Bonding, and Applications

This guide provides a comprehensive technical overview of 1-methyl-o-carborane, a key derivative of the icosahedral carborane family. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the unique molecular architecture, the principles of its delocalized bonding, and the influence of methyl substitution on its properties and reactivity. We will explore validated protocols for its synthesis and characterization and highlight its expanding role in advanced applications, from drug development to organometallic synthesis.

Carboranes are a fascinating class of polyhedral cluster compounds composed of boron, carbon, and hydrogen atoms.[1][2] First synthesized in the 1950s, these structures are notable for their exceptional thermal and chemical stability.[1][3] Carborane structures are classified based on the completeness of their polyhedral cage:

The most extensively studied member is the charge-neutral closo-carborane, C₂B₁₀H₁₂, which adopts a highly stable 12-vertex icosahedral geometry.[2] It exists as three isomers—ortho-, meta-, and para-—distinguished by the relative positions of the two carbon atoms within the cage.[3][4] This guide focuses on 1-methyl-o-carborane , a derivative of the ortho-isomer (1,2-dicarba-closo-dodecaborane) where a methyl group is attached to one of the adjacent carbon atoms.

The Icosahedral Cage: A Unique Bonding Paradigm

The stability and structure of carboranes cannot be explained by classical two-center, two-electron (2c-2e) covalent bonds alone. Their architecture is a prime example of electron-deficient, non-classical bonding.[2][6]

Electron Deficiency and Three-Center, Two-Electron Bonds

Boron hydrides and carboranes are electron-deficient molecules, meaning they lack sufficient valence electrons to form conventional 2c-2e bonds between all adjacent atoms.[4][5] To compensate, they form three-center, two-electron (3c-2e) bonds , where a single pair of electrons is shared among three atoms.[1][5][7] This delocalized bonding is spread across the polyhedral framework, contributing to the exceptional stability of the closo-carborane cage.[7] The electronic structure and geometry of these clusters are effectively described by the Wade-Mingos rules.[2][7]

Molecular Structure of 1-Methyl-o-carborane

In 1-methyl-o-carborane, the fundamental icosahedral structure of ortho-carborane is preserved. The cluster consists of ten boron atoms and two adjacent carbon atoms, each occupying a vertex of the icosahedron.[1] A methyl group is covalently bonded to the C1 vertex, while the remaining 11 vertices are each bonded to a hydrogen atom.

The key structural features are:

-

Icosahedral Geometry : A highly symmetric and robust 12-vertex cage.

-

High Coordination : Each cage atom (boron or carbon) is bonded to five other cage atoms and one exo-polyhedral group (H or CH₃).[1]

-

Electron-Withdrawing Cage : The carborane cage is strongly electron-withdrawing, which influences the acidity of the C-H protons.[8] The electron density distribution across the cage is not uniform, with the carbon atoms being the most electron-deficient vertices and the boron atoms antipodal to them (B9, B12) being the most electron-rich.[8]

Sources

- 1. Carborane | Organic Compound, Superacid & Cluster Chemistry | Britannica [britannica.com]

- 2. Carborane - Wikipedia [en.wikipedia.org]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. myuchem.com [myuchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Three-center two-electron bond - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Lead(II) Iodide (PbI₂) for Advanced Research Applications

A Note on Chemical Identification: This guide focuses on the properties and applications of Lead(II) Iodide, whose Chemical Abstracts Service (CAS) registration number is 10101-63-0 . The topic reference to CAS number 16872-10-9, which corresponds to 1-Methyl-o-carborane[1][2][3][4][5], appears to be a misattribution, given the contextual requirements for a material central to perovskite solar cells and radiation detection. All data and protocols herein pertain to Lead(II) Iodide (PbI₂).

Executive Summary

Lead(II) iodide (PbI₂), also known as plumbous iodide, is an inorganic compound that manifests as a brilliant yellow crystalline solid at ambient temperatures.[6][7] Its significance in the scientific community has surged dramatically with the advent of perovskite photovoltaics, where it serves as an indispensable precursor material.[8][9] Beyond this headline application, its properties as a wide bandgap semiconductor make it a material of interest for high-energy photon detection.[10][11] This guide provides an in-depth exploration of the core physicochemical properties, synthesis protocols, and critical applications of high-purity PbI₂, designed for researchers and professionals in materials science, chemistry, and semiconductor device engineering. We will delve into the causality behind its unique characteristics, from its temperature-dependent solubility that enables the famous "Golden Rain" experiment to the structural nuances that define its role in next-generation electronics.

Physicochemical and Electronic Properties

Lead(II) iodide's utility is fundamentally governed by its distinct physical and electronic characteristics. At room temperature, it is a dense, odorless, bright yellow solid.[6][12] When heated, it undergoes a reversible color change to orange and red, a thermochromic behavior indicative of changes in its electronic band structure.[6][7] It is stable under standard conditions but may discolor upon exposure to light.[13]

The compound's wide direct band gap and high atomic number (Z for Pb = 82) are the two pillars supporting its primary applications. The wide band gap of approximately 2.3-2.4 eV allows it to be transparent to a large portion of the visible spectrum while being an effective absorber of higher-energy photons, which is crucial for radiation detection.[6][12][14] Its high density and the high atomic number of lead provide a large interaction cross-section for X-rays and gamma rays, making it an efficient detector material.[11][12]

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 10101-63-0 | [6][11] |

| Molecular Formula | PbI₂ | [6] |

| Molar Mass | 461.01 g/mol | [6][12] |

| Appearance | Bright yellow crystalline powder | [6][7] |

| Density | 6.16 g/cm³ | [6][12] |

| Melting Point | 402–410 °C (756–770 °F; 675–683 K) | [6][12] |

| Boiling Point | 872–954 °C (1602–1749 °F; 1145–1227 K) | [6][12][15] |

| Crystal Structure | Hexagonal, Layered (CdI₂ type) | [6][12][14] |

| Space Group | P-3m1 (No. 164), P6₃mc (No. 186) | [6][16] |

| Band Gap | ~2.34 eV (direct) | [6][9] |

Crystallography and Structural Analysis

The crystal structure of lead(II) iodide is a layered hexagonal system, where planes of lead atoms are sandwiched between two close-packed layers of iodide atoms.[6][12] This creates a repeating I-Pb-I trilayer structure. Within these layers, the bonding is largely ionic, with each Pb²⁺ ion octahedrally coordinated by six I⁻ ions.[14][16] These composite layers are held together by weak van der Waals forces, which allows for mechanical exfoliation to obtain mono- or few-layer flakes.[6][14]

This layered nature gives rise to polytypism, where the layers can stack in different sequences. The most common polytypes are 2H and 4H, which differ in their stacking periodicity.[6][12] The specific polytype can be influenced by the synthesis method; for instance, the 2H polymorph is often formed via sol-gel synthesis, while the 4H form is common in crystals grown from melt or by precipitation.[6] This structural variability is not merely academic; it can influence the electronic and optical properties of the material, which is a critical consideration in device fabrication.

Caption: Layered crystal structure of PbI₂.

Synthesis and Purification Methodologies

The synthesis of PbI₂ is a common procedure in both academic and industrial settings. The choice of method is dictated by the desired purity, crystallinity, and scale. High-purity (e.g., 99.99% or higher) is often required for semiconductor applications to minimize defects that can act as charge traps.[8]

Aqueous Precipitation (The "Golden Rain" Reaction)

This is the most visually striking and commonly demonstrated synthesis method.[7][17] It relies on a double displacement reaction between a soluble lead(II) salt (like lead(II) nitrate or lead(II) acetate) and a soluble iodide salt (like potassium iodide or sodium iodide).[7][18][19]

Reaction: Pb(NO₃)₂(aq) + 2KI(aq) → PbI₂(s)↓ + 2KNO₃(aq)[20][21]

The key to this method's utility for producing high-quality crystals lies in the temperature-dependent solubility of PbI₂. While it is poorly soluble in cold water, its solubility increases significantly in boiling water.[6][18][22] This property is exploited for purification via recrystallization.

Experimental Protocol: Recrystallization of PbI₂

-

Initial Synthesis: In a well-ventilated fume hood, combine aqueous solutions of lead(II) nitrate and potassium iodide at room temperature. A bright yellow precipitate of PbI₂ will form immediately.[22]

-

Dissolution: Add deionized water to the mixture and heat the suspension to boiling. The yellow precipitate will dissolve, forming a colorless solution.[7][22] This step is causal: the endothermic nature of PbI₂ dissolution means that applying heat (energy) shifts the equilibrium towards the dissolved ions (Pb²⁺ and I⁻).[22]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with pleated filter paper. This removes any insoluble impurities. Keeping the apparatus hot is critical to prevent premature crystallization and loss of product.[18]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of PbI₂ decreases, forcing pure, highly ordered crystals to precipitate out of the solution.[22] This slow cooling is essential for growing larger, well-defined hexagonal platelets, which appear as shimmering golden flakes, hence the name "golden rain."[7][20]

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash with cold deionized water to remove any remaining soluble salts, and then with ethanol to displace the water.[20]

-

Drying: Dry the purified crystals in an oven at a moderate temperature (e.g., 100 °C) or under vacuum.[18]

Caption: Workflow for PbI₂ Synthesis and Purification.

Other Synthesis Routes

For specialized applications requiring very large, high-purity single crystals, techniques such as the Bridgman–Stockbarger technique or zone melting are employed.[6] Additionally, PbI₂ can be synthesized by reacting iodine vapor directly with molten lead at elevated temperatures (500-700 °C).[6][7]

Solubility Profile

The solubility of PbI₂ is a critical parameter for its synthesis, purification, and its use in solution-processed device fabrication.

| Solvent | Solubility (g / 100 mL) | Temperature (°C) | Source(s) |

| Water | 0.044 | 0 | [6][18] |

| Water | 0.076 | 20 | [6][12] |

| Water | 0.41 | 100 | [6][18] |

| Ethanol | Insoluble | Room Temp | [6][23] |

| Dimethylformamide (DMF) | Soluble | Room Temp | [9][24] |

| Dimethyl sulfoxide (DMSO) | Soluble | Room Temp | [24][25] |

| Aqueous KI Solution | Soluble | Room Temp | [6][23] |

| Aqueous Alkalis | Soluble | Room Temp | [6][23] |

The solubility in aqueous solutions of potassium iodide (KI) is significantly higher than in pure water. This is due to the formation of soluble complex ions, primarily the tetraiodoplumbate(II) ion, [PbI₄]²⁻. This chemical principle is often exploited to create precursor solutions for perovskite synthesis. Similarly, its solubility in organic polar aprotic solvents like DMF and DMSO is fundamental to the solution-based fabrication of perovskite solar cells.[9][24]

Core Applications and Reaction Mechanisms

Precursor for Perovskite Solar Cells

The most prominent modern application of PbI₂ is as a key ingredient in the fabrication of perovskite solar cells (PSCs).[8][12] Specifically, it is a precursor for forming the light-absorbing perovskite layer, most commonly methylammonium lead iodide (CH₃NH₃PbI₃ or MAPI).

Perovskite Formation Reaction: The synthesis typically involves reacting PbI₂ with an organic halide salt, such as methylammonium iodide (CH₃NH₃I), in a suitable solvent like DMF or DMSO.[26]

PbI₂(s) + CH₃NH₃I(solv) → CH₃NH₃PbI₃(s)

This reaction can be performed using various deposition techniques, including a "two-step" sequential deposition where a film of PbI₂ is first deposited and then converted to perovskite by exposure to the organic halide solution.[26] The quality of the initial PbI₂ film—its purity, crystallinity, and morphology—directly impacts the quality of the final perovskite film and, consequently, the solar cell's efficiency and stability.[8][26] Interestingly, a slight excess of PbI₂ in the final perovskite film can be beneficial, as it is thought to passivate defects at grain boundaries, reducing charge recombination and improving device performance.[27] However, excessive amounts can form insulating layers that impede charge extraction.[27]

Caption: PbI₂ as a precursor in perovskite formation.

X-ray and Gamma-Ray Detection

Due to its high atomic number, high density, and wide bandgap, PbI₂ is an effective room-temperature semiconductor detector for high-energy photons.[10][11][12] When an X-ray or gamma-ray photon interacts with the material, it generates a cascade of electron-hole pairs. The wide bandgap ensures a low number of thermally generated charge carriers (low dark current), leading to a high signal-to-noise ratio.[12] An external electric field sweeps these charge carriers to the electrodes, generating a current pulse proportional to the energy of the incident photon.

Toxicology and Safe Handling Protocols

As a compound containing lead, PbI₂ is highly toxic and requires stringent safety protocols.[7][11] It is harmful if swallowed or inhaled and poses a significant risk of long-term organ damage through repeated exposure.[28][29][30] It is classified as a substance that may damage fertility or the unborn child and is a suspected carcinogen.[23][28][31]

Core Safety Requirements:

-

Engineering Controls: All handling of PbI₂ powder must be conducted in a certified chemical fume hood or a glovebox to prevent inhalation of dust.[29][32]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.[28][29] For weighing or operations that may generate significant dust, a respirator is recommended.[7][33]

-

Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all work surfaces are easily decontaminated.[29]

-

Environmental Hazard: Lead(II) iodide is very toxic to aquatic life with long-lasting effects.[28][29][31] Do not allow it to enter drains or waterways.

-

Disposal: All PbI₂ waste, including contaminated consumables, must be disposed of as hazardous waste according to local, state, and federal regulations.[7][28][29]

Ingestion or inhalation can lead to symptoms of acute and chronic lead poisoning, including gastrointestinal distress, weakness, and neurological damage.[10][33] In case of exposure, seek immediate medical attention.[28][33]

References

-

Lead(II) iodide - Wikipedia. (n.d.). Retrieved from [Link]

-

Lead(II) iodide - Sciencemadness Wiki. (2020, March 28). Retrieved from [Link]

-

Properties of Lead iodide – PbI₂ - BYJU'S. (n.d.). Retrieved from [Link]

-

Lead(II) iodide - Grokipedia. (n.d.). Retrieved from [Link]

-

Preparation of lead(II) iodide - PrepChem.com. (n.d.). Retrieved from [Link]

-

Lead(II) iodide - bionity.com. (n.d.). Retrieved from [Link]

-

Golden rain–Preparation of lead(II) iodide. (n.d.). Retrieved from [Link]

-

Lead(II)iodide - ChemBK. (n.d.). Retrieved from [Link]

-

lead (ii) iodide - material safety data sheet - Techno PharmChem. (2023, October 16). Retrieved from [Link]

-

Lead(II) iodide - Crystal growing wiki. (n.d.). Retrieved from [Link]

-

Golden Rain Experiment - Lead Nitrate & Potassum Iodide - ChemTalk. (n.d.). Retrieved from [Link]

-

mp-22893: PbI2 (Trigonal, P-3m1, 164) - Materials Project. (n.d.). Retrieved from [Link]

-

THE LEAD IODIDE 'GOLDEN RAIN' REACTION - Compound Interest. (n.d.). Retrieved from [Link]

-

How Does Lead Iodide Make Golden Precipitate In Double Displacement? - Chemistry For Everyone - YouTube. (2025, October 22). Retrieved from [Link]

-

Chemical Reactions: Lead Iodide & 'Golden Rain' - Compound Interest. (2015, April 23). Retrieved from [Link]

-

THE CRYSTAL STRUCTURE OF LEAD(II) IODIDE-DIMETHYLSULPHOXIDE(1/2), PbI2(dmso)2 | Chemistry Letters | Oxford Academic. (n.d.). Retrieved from [Link]

-

lead iodide - msds cas - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]

-

PbI2 Crystal | 2D Semiconductors. (n.d.). Retrieved from [Link]

-

Formation, location and beneficial role of PbI₂ in lead halide perovskite solar cells - RSC Publishing. (2017, January 24). Retrieved from [Link]

-

Lead(II) Iodide: A Key Precursor for Perovskite Solar Cells. (n.d.). Retrieved from [Link]

-

Lead iodide - MFA Cameo - Museum of Fine Arts Boston. (2022, October 7). Retrieved from [Link]

-

Lead iodide PbI2 - Perovskite-based Photodiodes (PPD) Materials - chemborun.com. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Materion. (2016, July 13). Retrieved from [Link]

-

1-Methyl-o-carborane CAS#: 16872-10-9 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

-

Heterogeneous Lead Iodide Obtains Perovskite Solar Cells with Efficiency of 24.27% | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Which organic solvents can be used to disolve PbI2 or PbCl3 crystals? - ResearchGate. (2013, October 14). Retrieved from [Link]

-

Lead iodide | PbI2 | CID 24931 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Critical Assessment of the Use of Excess Lead Iodide in Lead Halide Perovskite Solar Cells | The Journal of Physical Chemistry Letters - ACS Publications. (2020, July 22). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-Methyl-o-carborane | 16872-10-9 [chemicalbook.com]

- 3. 1-Methyl-o-carborane CAS#: 16872-10-9 [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 16872-10-9 CAS MSDS (1-Methyl-o-carborane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Lead(II) iodide - Wikipedia [en.wikipedia.org]

- 7. Lead(II) iodide - Sciencemadness Wiki [sciencemadness.org]

- 8. nbinno.com [nbinno.com]

- 9. Lead iodide PbI2 - Perovskite-based Photodiodes (PPD) Materials - chemborun.com [chemborun.com]

- 10. byjus.com [byjus.com]

- 11. Lead(II)_iodide [bionity.com]

- 12. grokipedia.com [grokipedia.com]

- 13. chembk.com [chembk.com]

- 14. 2dsemiconductors.com [2dsemiconductors.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 17. Golden Rain Experiment - Lead Nitrate & Potassum Iodide | ChemTalk [chemistrytalk.org]

- 18. prepchem.com [prepchem.com]

- 19. Lead(II) iodide - Crystal growing [en.crystalls.info]

- 20. fchpt.stuba.sk [fchpt.stuba.sk]

- 21. compoundchem.com [compoundchem.com]

- 22. compoundchem.com [compoundchem.com]

- 23. cameo.mfa.org [cameo.mfa.org]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. technopharmchem.com [technopharmchem.com]

- 29. cdhfinechemical.com [cdhfinechemical.com]

- 30. materion.com [materion.com]

- 31. fishersci.com [fishersci.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Technical Guide to 1-Methyl-o-carborane: Properties, Reactivity, and Applications

Abstract: This technical guide provides an in-depth exploration of 1-Methyl-o-carborane (C₃H₁₄B₁₀), a key derivative of the icosahedral carborane family. Carboranes, with their unique three-dimensional aromaticity, exceptional thermal and chemical stability, and distinct hydrophobic character, represent a fascinating class of boron-carbon clusters.[1][2][3] The introduction of a methyl group onto the ortho-carborane cage enhances its solubility and provides a versatile platform for further chemical modification.[4] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the molecule's structure, physical and chemical properties, spectroscopic signatures, and synthesis. Furthermore, it delves into its critical applications as a pharmacophore in modern medicinal chemistry, particularly in cancer research and as a precursor for advanced materials.[1][4][5]

Introduction: The World of Icosahedral Boron Clusters

Dicarba-closo-dodecaboranes, commonly known as carboranes, are a class of polyhedral boron clusters where two BH vertices of a [B₁₂H₁₂]²⁻ dianion are formally replaced by isoelectronic CH units.[1][5] This results in a highly stable, icosahedral cage structure with the general formula C₂B₁₀H₁₂. Depending on the relative positions of the two carbon atoms, carboranes exist as three primary isomers: ortho (1,2-), meta (1,7-), and para (1,12-).[2]

These clusters are not mere geometric curiosities; they possess a unique combination of properties:

-

Exceptional Stability: They exhibit high resistance to thermal degradation and oxidative breakdown.[1][3]

-

Hydrophobicity: The carborane cage is intensely lipophilic, a property often termed "superhydrophobicity," surpassing that of common bioisosteres like phenyl or adamantyl groups.[1][5]

-

Three-Dimensional Aromaticity: The delocalized bonding within the cage imparts aromatic character, contributing to its stability.[3]

-

Chemical Versatility: The cage C-H and B-H bonds can be selectively functionalized, allowing carboranes to be used as rigid, three-dimensional scaffolds for constructing complex molecules.[1][5]

1-Methyl-o-carborane is a foundational derivative where one of the acidic C-H protons of the ortho-isomer is replaced by a methyl group. This modification preserves the core properties of the carborane cage while enhancing its utility, particularly its solubility in organic solvents and its role as a building block for more complex structures.[4] Its applications are expanding, ranging from agents for Boron Neutron Capture Therapy (BNCT) to the creation of novel pharmaceuticals and highly robust polymers.[2][4]

Molecular Structure and Bonding

The structure of 1-Methyl-o-carborane is a pseudo-icosahedron composed of ten boron atoms and two adjacent carbon atoms. One of the cage carbon atoms is bonded to a methyl group, while the other retains a carbon-hydrogen bond. The remaining ten boron atoms are each bonded to a terminal hydrogen atom. The bonding within the cage is complex, involving electron-deficient three-center, two-electron (3c-2e) bonds, which are characteristic of boranes and contribute to the molecule's overall stability and aromaticity.[6]

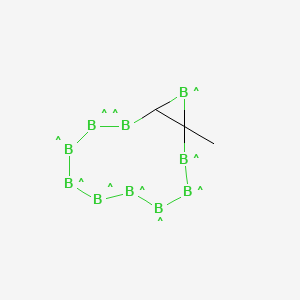

Figure 1: 2D representation of the icosahedral structure of 1-Methyl-o-carborane.

Physical Properties

The physical characteristics of 1-Methyl-o-carborane are a direct consequence of its unique molecular structure. The non-polar, cage-like geometry results in a solid material with properties summarized below.

| Property | Value | Source(s) |

| CAS Number | 16872-10-9 | [7][8] |

| Molecular Formula | C₃H₁₄B₁₀ | [7][8][9] |

| Molecular Weight | 158.25 g/mol | [7][8][9] |

| Monoisotopic Mass | 150.124352 Da | [7][10] |

| Appearance | White solid | General Knowledge |

| Melting Point | 260 °C (sublimes) for parent o-carborane | |

| Solubility | Enhanced solubility in organic solvents compared to parent o-carborane | [4] |

Spectroscopic Characterization

The structural identity and purity of 1-Methyl-o-carborane are routinely confirmed using NMR and IR spectroscopy. Each technique provides distinct signatures for the carborane cage and its substituents.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for characterizing carboranes. Both ¹¹B and ¹H NMR are used to probe the molecular environment.[11]

-

¹H NMR: The spectrum is relatively simple. One would expect to see a signal for the methyl protons (C-CH₃), a signal for the remaining cage C-H proton, and a series of broad resonances corresponding to the ten B-H protons. In a deuterated solvent like CDCl₃, the methyl protons typically appear as a singlet downfield. The C-H proton resonance is also a singlet.[12][13][14]

-

¹¹B NMR: This is the most informative technique for the boron cage. Due to the varied environments of the boron atoms in the icosahedron relative to the carbon atoms, multiple broad signals are observed. The chemical shifts are characteristic of the closo-carborane structure.[12][15][16]

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 1.5 - 2.5 | Methyl (C-CH₃) protons |

| ¹H | 3.0 - 4.0 | Cage C-H proton |

| ¹H | 1.5 - 3.5 (broad) | Cage B-H protons |

| ¹¹B | 0 to -15 | Multiple broad resonances for the 10 boron atoms |

Note: Exact chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of the carborane cage, especially the B-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3060 | C-H stretch (cage) | Medium |

| 2850 - 3000 | C-H stretch (methyl) | Medium |

| ~2600 | B-H stretch | Strong, characteristic |

| 1375 - 1450 | C-H bend (methyl) | Medium |

The most prominent and diagnostic feature in the IR spectrum of any carborane is the very strong B-H stretching absorption band found around 2600 cm⁻¹.[17] This peak is located in a region of the spectrum that is typically transparent for most organic molecules, making it an excellent diagnostic marker.[17]

Chemical Properties and Reactivity

The chemistry of 1-Methyl-o-carborane is dominated by two main features: the acidity of the remaining C-H bond and the potential for substitution on the boron cage.

C-H Bond Acidity and Deprotonation

The C-H bonds of o-carborane are significantly more acidic (pKa ≈ 23) than typical C-H bonds due to the electron-withdrawing nature of the cage. In 1-Methyl-o-carborane, the remaining C-H bond can be readily deprotonated by strong bases, such as n-butyllithium (nBuLi), to yield the corresponding carboranyl anion.[12][15] This lithiated intermediate is a powerful nucleophile and serves as a primary gateway for introducing a wide array of functional groups onto the carbon framework.

Figure 2: Key reactivity pathway via C-H deprotonation.

Electrophilic Substitution on the Boron Cage

While the C-H bond is the most reactive site towards bases, the B-H bonds can undergo electrophilic substitution. The boron atoms most distant from the electron-withdrawing carbon atoms (positions 9 and 12) are the most susceptible to attack. For instance, iodination of 1-methyl-o-carborane with iodine monochloride (ICl) can lead to a mixture of B-iodo isomers.[18] This pathway, however, often suffers from a lack of regioselectivity, typically yielding mixtures of products that can be difficult to separate.[18]

Role as a Bulky, Electron-Withdrawing Ligand

When the carboranyl anion is used to form bonds with other elements, such as boron, the 1-methyl-o-carboranyl group acts as a sterically bulky and highly electron-withdrawing substituent. This property has been exploited to create exceptionally Lewis acidic boranes, such as bis(1-methyl-ortho-carboranyl)borane, which has been classified as a Lewis superacid with reactivity exceeding that of benchmark compounds like SbF₅.[12][13] This enhanced electrophilicity drives potent hydroboration activity for various organic substrates.[12][15]

Synthesis of 1-Methyl-o-carborane

The standard synthesis of o-carboranes involves the reaction of decaborane(14) (B₁₀H₁₄) with an alkyne in the presence of a Lewis base, such as acetonitrile or diethyl sulfide, which facilitates the opening of the decaborane cage. For 1-Methyl-o-carborane, the alkyne used is propyne (CH₃C≡CH).

Experimental Protocol: Synthesis via Decaborane and Propyne

Causality: The Lewis base (e.g., acetonitrile) coordinates to decaborane, forming a B₁₀H₁₂L₂ adduct. This intermediate is more reactive towards the alkyne than decaborane itself. The alkyne then inserts into the boron framework, and subsequent cage-closing and loss of the Lewis base ligands and hydrogen gas yields the stable icosahedral carborane product.

Step 1: Formation of the Decaborane Adduct

-

In a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add decaborane(14) (1.0 eq).

-

Add anhydrous acetonitrile (a sufficient volume to dissolve the decaborane) as both the solvent and Lewis base.

-

Stir the mixture at reflux under a nitrogen atmosphere for 2-4 hours. The solution will typically change color as the B₁₀H₁₂(CH₃CN)₂ adduct forms.

Step 2: Alkyne Insertion and Cage Closing

-

Cool the reaction mixture to room temperature.

-

Slowly bubble propyne gas (CH₃C≡CH) (1.2 - 1.5 eq) through the solution. Alternatively, a solution of propyne in a suitable solvent can be added dropwise. The reaction is exothermic and should be controlled.

-

After the addition is complete, heat the mixture to reflux and maintain for 12-24 hours to drive the cage-closing reaction to completion. Monitor the reaction progress by TLC or GC.

Step 3: Workup and Purification

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude residue is typically purified by column chromatography on silica gel, eluting with a non-polar solvent such as hexane or a hexane/dichloromethane mixture.

-

Combine the fractions containing the product and remove the solvent to yield 1-Methyl-o-carborane as a white crystalline solid. Confirm identity and purity via NMR and melting point analysis.

Figure 3: General workflow for the synthesis of 1-Methyl-o-carborane.

Applications in Research and Drug Development

The unique physicochemical properties of 1-Methyl-o-carborane make it an attractive scaffold in medicinal chemistry and materials science.

-

Boron Neutron Capture Therapy (BNCT): As a boron-rich molecule, 1-Methyl-o-carborane is a precursor for developing agents for BNCT, a targeted radiation cancer therapy.[4] The goal is to selectively deliver boron-10 (¹⁰B) atoms to tumor cells, which, upon irradiation with low-energy neutrons, release high-energy alpha particles that destroy the cancer cells locally.

-

Pharmacophore and Bioisostere: There is a growing interest in using the carborane cage as a bioisostere for phenyl groups in drug design.[1][2][6] Its 3D structure and hydrophobicity can lead to novel binding interactions with protein targets. Incorporating a carborane moiety has been shown to increase a drug's binding affinity, metabolic stability, bioavailability, and potency.[1][5] 1-Methyl-o-carborane provides a convenient starting point for synthesizing these complex drug candidates.

-

Advanced Materials: The high thermal stability of the carborane cage makes it a valuable component for specialty polymers and materials designed for high-temperature applications.[4]

Safety and Handling

1-Methyl-o-carborane is a chemical that requires careful handling in a laboratory setting. It is classified as a flammable solid and is harmful if swallowed.[7] It also causes skin and serious eye irritation.[7]

-

GHS Hazard Statements: H228 (Flammable solid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

-

Precautionary Measures: Keep away from heat, sparks, open flames, and other ignition sources.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Handle in a well-ventilated area or fume hood.

Conclusion

1-Methyl-o-carborane is more than a simple substituted borane; it is a versatile molecular building block with a unique confluence of properties. Its icosahedral structure imparts exceptional stability, while its hydrophobicity and three-dimensional geometry offer new possibilities in rational drug design. The well-defined reactivity of its C-H bond provides a reliable handle for chemical modification, enabling the synthesis of complex architectures and materials. As research continues to uncover the vast potential of boron cluster chemistry, 1-Methyl-o-carborane is poised to remain a central player in the development of next-generation therapeutics and advanced materials.

References

-

1-Methyl-o-carborane | C3H4B10 | CID 55250284 - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Krasinski, A., et al. (2014). Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. Vanderbilt University. Retrieved January 16, 2026, from [Link]

-

1-Methyl-o-carborane CAS#: 16872-10-9 • ChemWhat. (n.d.). ChemWhat. Retrieved January 16, 2026, from [Link]

-

High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). (2025). UCHEM. Retrieved January 16, 2026, from [Link]

-

1-Methyl- ortho -carborane (CH 3 C 2 B 10 H 11 ) ( 4 ), the modifying entity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Akram, M. O., et al. (2023). Bis(1-methyl-ortho-carboranyl)borane. Angewandte Chemie International Edition. ResearchGate. Retrieved January 16, 2026, from [Link]

-

The Use of Carboranes in Cancer Drug Development. (2019). ClinMed International Library. Retrieved January 16, 2026, from [Link]

-

The Use of Carboranes in Cancer Drug Development. (2019). ClinMed International Library. Retrieved January 16, 2026, from [Link]

-

Li, F., et al. (2022). Carboranes as unique pharmacophores in antitumor medicinal chemistry. Molecular Therapy - Oncolytics. PubMed. Retrieved January 16, 2026, from [Link]

-

Akram, M. O., et al. (2023). Bis(1-Methyl-ortho-Carboranyl)Borane Communications. La Trobe University. Retrieved January 16, 2026, from [Link]

-

1-Methyl-o-carborane, 95% | 16872-10-9 - J&K Scientific. (n.d.). J&K Scientific. Retrieved January 16, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

-

Akram, M. O., et al. (2023). (PDF) Bis(1-methyl-ortho-carboranyl)borane. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Diagram 11 B{ 1 H}-NMR spectra with the peak assignments for the o-carborane, 1; 2 and 5 derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Welch, A. J. (2018). NMR of carboranes. Heriot-Watt Research Portal. Retrieved January 16, 2026, from [Link]

-

Viñas, C., et al. (2022). Water-Stable Carborane-Based Eu3+/Tb3+ Metal–Organic Frameworks for Tunable Time-Dependent Emission Color and Their Application in Anticounterfeiting Bar-Coding. Chemistry of Materials. ACS Publications. Retrieved January 16, 2026, from [Link]

-

Leites, L. A. (2012). Vibrational spectroscopy of carboranes and parent boranes and its capabilities in carborane chemistry. Chemical Reviews. ACS Publications. Retrieved January 16, 2026, from [Link]

-

12.2: NMR Spectra - an introduction and overview. (2020). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

Sources

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myuchem.com [myuchem.com]

- 5. clinmedjournals.org [clinmedjournals.org]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 1-Methyl-o-carborane | C3H4B10 | CID 55250284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. opal.latrobe.edu.au [opal.latrobe.edu.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. vanderbilt.edu [vanderbilt.edu]

A Technical Guide to 1-Methyl-o-carborane: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This guide provides a comprehensive technical overview of 1-methyl-o-carborane, an icosahedral boron cluster compound with significant and expanding applications in medicinal chemistry, drug development, and materials science. Formally a methyl-substituted derivative of closo-1,2-dicarbadodecaborane, this compound offers a unique combination of three-dimensional structure, superhydrophobicity, and exceptional thermal and chemical stability. We will delve into its core physicochemical properties, outline key synthetic and functionalization strategies, and explore its role as a next-generation pharmacophore, particularly in the development of novel therapeutics and as a precursor for Boron Neutron Capture Therapy (BNCT) agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of carboranes in their work.

Introduction to Icosahedral Carboranes

Carboranes are polyhedral clusters composed of boron, carbon, and hydrogen atoms. The most studied family is the icosahedral closo-carboranes with the general formula C₂B₁₀H₁₂. These structures can be conceptualized as three-dimensional analogues of benzene, possessing unique properties that make them highly valuable in chemical synthesis and drug design.[1]

The three primary isomers of dicarba-closo-dodecaborane are determined by the relative positions of the two carbon atoms within the 12-vertex icosahedral cage:

-

ortho-Carborane (1,2-dicarba-): Carbon atoms are adjacent.

-

meta-Carborane (1,7-dicarba-): Carbon atoms are separated by one boron atom.

-

para-Carborane (1,12-dicarba-): Carbon atoms are at antipodal positions.

These isomers exhibit distinct dipole moments and reactivity patterns.[2] Carboranes are noted for their high stability, hydrophobicity, and the ability to undergo selective functionalization at both the carbon and boron vertices.[3][4] 1-Methyl-o-carborane (CH₃C₂B₁₀H₁₁) is a foundational derivative, where a methyl group is attached to one of the cage carbon atoms. This substitution enhances its solubility and provides a key building block for more complex molecular architectures.[5]

Physicochemical Properties of 1-Methyl-o-carborane

The defining characteristics of 1-methyl-o-carborane are summarized below. These properties underpin its utility in various applications, from organometallic synthesis to pharmaceutical development.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₁₄B₁₀ | [6][7][8][9][10][11] |

| Molecular Weight | 158.254 g/mol | [6][7][8][9] |

| Monoisotopic Mass | 150.124352 Da | [6][12] |

| CAS Number | 16872-10-9 | [6][7][9] |

| Appearance | Off-white solid | [8] |

| Melting Point | 216-218 °C | [8][10] |

| Purity (Typical) | >98% | [8] |

Synthesis and Chemical Reactivity

The synthetic versatility of 1-methyl-o-carborane is a primary driver of its scientific interest. Its structure allows for predictable and regioselective functionalization.

Key Reactivity Patterns

Two primary sites of reactivity exist on the 1-methyl-o-carborane cage: the carbon vertices and the boron vertices.

-

C-H Deprotonation: The hydrogen atom on the second cage carbon (C-H) is weakly acidic. This allows for facile deprotonation using strong bases like n-butyllithium (nBuLi) to form a carboranyl anion.[13] This nucleophilic species can then react with a wide range of electrophiles, enabling the straightforward installation of diverse functional groups. This C-functionalization is the most common strategy for incorporating the carborane cage into larger molecules.

-

Electrophilic Substitution on Boron: While the C-H bond is acidic, the B-H bonds are hydridic in nature. Functionalization of the boron vertices typically proceeds through electrophilic substitution reactions, though these often require harsher conditions than C-H functionalization.[14][15] This pathway allows for the synthesis of per-functionalized carboranes with tailored properties.

The diagram below illustrates a generalized workflow for the functionalization of 1-methyl-o-carborane via C-H deprotonation, a cornerstone of its application in synthesis.

Caption: Generalized workflow for C-H functionalization.

Applications in Drug Development and Advanced Materials

The unique steric and electronic properties of the 1-methyl-o-carborane cage have established it as a valuable building block in several high-impact fields.

Role as a Pharmacophore

In medicinal chemistry, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. Carboranes are increasingly used as bioisosteres—substituents that retain the intended biological activity—for common organic groups like phenyl rings.[1][16]

Key Advantages:

-

Superhydrophobicity: The carborane cage is highly lipophilic, which can enhance a drug's ability to cross cell membranes or improve its binding affinity in hydrophobic pockets of target proteins.[3]

-

Metabolic Stability: The robust B-H and B-B bonds of the carborane cage are resistant to metabolic degradation, which can increase the in vivo stability and bioavailability of a drug candidate.[3][4]

-

Three-Dimensional Scaffold: Unlike the planar phenyl ring, the icosahedral carborane cage is a rigid, three-dimensional scaffold. This allows for the precise spatial orientation of appended functional groups, enabling chemists to fine-tune the fit of a drug molecule to its biological target.[3][4]

Derivatives of 1-methyl-o-carborane have been incorporated into inhibitors for various enzymes, including HIV protease and COX-2, demonstrating their potential to generate highly potent and selective therapeutic agents.[15][16]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that relies on the selective accumulation of a non-toxic boron-10 (¹⁰B) agent in tumor cells.[4] When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. These particles have a very short path length (5–9 µm), confining the cytotoxic effect to the boron-containing cells and sparing adjacent healthy tissue.

Carboranes are ideal delivery agents for BNCT because they contain a high weight percentage of boron. 1-Methyl-o-carborane serves as a critical precursor for synthesizing tumor-targeting BNCT agents, where the carborane cage is attached to a molecule (e.g., an amino acid, nucleoside, or antibody fragment) that selectively accumulates in cancer cells.[5]

Advanced Reagent Synthesis

The electron-withdrawing nature of the carborane cage can be harnessed to create powerful chemical reagents. For instance, 1-methyl-o-carborane has been used to synthesize bis(1-methyl-ortho-carboranyl)borane, a highly electrophilic borane that functions as a Lewis superacid.[13] This reagent is an exceptionally active hydroboration agent, capable of reacting with alkenes, alkynes, and even cyclopropanes under mild conditions, showcasing the utility of carboranes in expanding the toolbox of synthetic organic chemistry.[13]

Experimental Protocol: Lithiation of 1-Methyl-o-carborane

This protocol describes a general, self-validating procedure for the C-H deprotonation of 1-methyl-o-carborane to generate the corresponding lithium salt, a key intermediate for further functionalization.

Objective: To synthesize the lithium salt of 1-methyl-o-carborane for use as a nucleophilic building block.

Materials:

-

1-Methyl-o-carborane (1.0 eq)

-

n-Butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer and stir bar

-

Syringes and needles

Methodology:

-

Reaction Setup:

-

Under an inert atmosphere (Argon or Nitrogen), add 1-methyl-o-carborane to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous solvent (e.g., diethyl ether) to dissolve the solid (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

-

Deprotonation:

-

While stirring, slowly add n-butyllithium (1.05 eq) to the solution dropwise via syringe over 10-15 minutes.

-

Causality Note: The slow addition at reduced temperature is crucial to control the exotherm of the acid-base reaction and prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 1-2 hours to ensure complete deprotonation.

-

-

Validation and Use:

-

The resulting solution of the lithium carboranyl anion is typically used immediately in the next synthetic step without isolation.

-

To validate the completion of the reaction, a small aliquot can be quenched with D₂O. Subsequent ¹H NMR analysis would show the disappearance of the C-H proton signal (typically around 2.8-3.5 ppm) and the appearance of a C-D bond, confirming successful lithiation.

-

The solution is now ready for reaction with a suitable electrophile (e.g., alkyl halides, aldehydes, chlorosilanes).

-

Safety and Handling

1-Methyl-o-carborane is a chemical reagent that must be handled with appropriate precautions in a laboratory setting.

| Hazard Class | GHS Statement | Precautionary Code(s) |

| Flammability | H228: Flammable solid | P210, P240, P241 |

| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

Conclusion

1-Methyl-o-carborane is far more than a chemical curiosity; it is a powerful and versatile building block with proven utility and immense future potential. Its unique combination of a stable, three-dimensional structure, tunable reactivity, and inherent hydrophobicity makes it an invaluable tool for medicinal chemists aiming to overcome challenges in drug potency, selectivity, and metabolic stability. As research continues to uncover new methods for its functionalization and new applications in fields ranging from oncology to materials science, 1-methyl-o-carborane is poised to become an increasingly central component in the design of next-generation molecules.

References

-

National Institutes of Health (NIH). 1-Methyl-o-carborane | C3H4B10 | CID 55250284 - PubChem. [Link]

-

ChemWhat. 1-Methyl-o-carborane CAS#: 16872-10-9. [Link]

-

UCHEM. Hot Sale Factory-Delivered 1-Methyl-o-carborane CAS 16872-10-9. [Link]

-

UCHEM. High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). [Link]

-

Vanderbilt University. Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. [Link]

-

Chemdad. 1-Methyl-o-carborane Nine Chongqing Chemdad Co., Ltd. [Link]

-

ResearchGate. COMMUNICATION Bis(1-methyl-ortho-carboranyl)borane. [Link]

-

ClinMed International Library. The Use of Carboranes in Cancer Drug Development. [Link]

-

National Institutes of Health (NIH). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]

-

ClinMed International Library. The Use of Carboranes in Cancer Drug Development. [Link]

-

ResearchGate. 1-Methyl- ortho -carborane (CH 3 C 2 B 10 H 11 ) ( 4 ), the modifying entity. [Link]

-

RSC Publishing. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. [Link]

-

PubMed. Carboranes as unique pharmacophores in antitumor medicinal chemistry. [Link]

-

Katchem. 1-Methyl-o-carborane (10 B). [Link]

-

MDPI. N,O-Type Carborane-Based Materials. [Link]

Sources

- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. myuchem.com [myuchem.com]

- 6. guidechem.com [guidechem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. myuchem.com [myuchem.com]

- 9. 16872-10-9 CAS MSDS (1-Methyl-o-carborane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1-Methyl-o-carborane Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. jk-sci.com [jk-sci.com]

- 12. 1-Methyl-o-carborane | C3H4B10 | CID 55250284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Commercial Landscape of 1-Methyl-o-carborane: A Technical Guide for Advanced Research

Introduction: The Unique Potential of a Three-Dimensional Phenyl Mimic

In the landscape of advanced materials and therapeutic development, 1-Methyl-o-carborane (CAS No. 16872-10-9) emerges as a molecule of significant interest. This icosahedral boron cluster, formally known as 1-methyl-1,2-dicarba-closo-dodecaborane, possesses a unique three-dimensional structure and a set of physicochemical properties that make it an invaluable building block for researchers.[1] Structurally, it consists of a robust cage of ten boron atoms and two adjacent carbon atoms, with a methyl group attached to one of the cage carbons.

Carboranes are often considered three-dimensional analogues of benzene, sharing similar dimensions and hydrophobicity but with far greater thermal and oxidative stability.[2][3] This stability, combined with a high boron content, makes 1-Methyl-o-carborane a critical precursor for Boron Neutron Capture Therapy (BNCT) agents, a targeted radiation therapy for cancer.[1] Furthermore, its role as a unique pharmacophore is expanding within drug discovery, where its inclusion in a drug structure can enhance binding affinity, metabolic stability, and bioavailability.[4] This guide provides an in-depth overview of its commercial availability, synthesis, characterization, and key applications for professionals in drug development and materials science.

Part 1: Commercial Sourcing and Procurement

1-Methyl-o-carborane is commercially available from several specialized chemical suppliers, typically offered at purities of 95% or higher. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical documentation to ensure batch-to-batch consistency and purity, which is critical for both research and developmental applications.

Key Procurement Considerations:

-

Purity: For applications in pharmaceutical development, a purity of >97% is often required.

-

Documentation: A Certificate of Analysis (COA), Nuclear Magnetic Resonance (NMR) data, and a Safety Data Sheet (SDS) are essential for quality control and safe handling.

-

Isotopic Enrichment: For BNCT applications, suppliers may offer ¹⁰B-enriched 1-Methyl-o-carborane.[5] This is a critical specification, as the ¹⁰B isotope is the neutron-capturing agent.

-

Scalability: For projects that may move from research to pilot-scale production, a supplier's capability for custom synthesis and bulk orders is a vital consideration.[1]

Table 1: Commercial Suppliers of 1-Methyl-o-carborane

| Supplier | Product Name | Purity | CAS Number | Notes |

| UCHEM | High-Purity 1-Methyl-o-Carborane | >98% | 16872-10-9 | Provides full documentation (COA, MSDS, NMR) and supports custom synthesis.[1] |

| Katchem | 1-Methyl-o-carborane | >97% | 16872-10-9 | Also offers ¹⁰B enriched version (CAS: 1177403-84-7).[5] |

| J&K Scientific | 1-Methyl-o-carborane, 95% | 95% | 16872-10-9 | Listed as a product for laboratory use. |

| Guidechem | 1-Methyl-o-carborane | Varies | 16872-10-9 | A directory listing multiple potential suppliers.[6] |

| ChemicalBook | 1-Methyl-o-carborane | Varies | 16872-10-9 | A directory listing multiple potential suppliers.[7] |

Part 2: Synthesis and Purification

While commercially available, understanding the synthesis of 1-Methyl-o-carborane provides valuable context for its chemistry and potential impurities. The foundational method for preparing 1-substituted-o-carboranes involves the reaction of decaborane(14) (B₁₀H₁₄) with a terminal alkyne.[8] For 1-Methyl-o-carborane, the specific reactant is propyne (CH₃C≡CH).

The underlying mechanism involves the opening of the decaborane cage by a Lewis base, followed by the insertion of the alkyne's two carbon atoms to form the stable icosahedral carborane cage. This reaction is a cornerstone of boron cluster chemistry, established in the 1960s.[8]

Representative Laboratory Synthesis Protocol

This protocol is based on the generally accepted methodology for the synthesis of C-substituted o-carboranes from decaborane.[8] Extreme caution is required as decaborane is toxic and propyne is a flammable gas. All operations must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

Decaborane(14) (B₁₀H₁₄)

-

A Lewis base catalyst (e.g., acetonitrile or diethyl sulfide)

-

Propyne (CH₃C≡CH)

-

Anhydrous toluene or benzene (solvent)

-

Silica gel for column chromatography

-

Hexane (eluent)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a condenser, magnetic stirrer, and gas inlet, dissolve decaborane(14) in anhydrous toluene under a nitrogen atmosphere.

-

Catalyst Addition: Add two equivalents of the Lewis base catalyst (e.g., acetonitrile) to the solution. This reaction forms the bis(acetonitrile)decaborane adduct, B₁₀H₁₂·2(CH₃CN), which is more reactive towards the alkyne.

-

Alkyne Introduction: Cool the reaction mixture and slowly bubble condensed propyne gas through the solution. Alternatively, a solution of propyne in the reaction solvent can be added dropwise. The reaction is exothermic and should be controlled with an ice bath.

-

Reflux: After the addition is complete, heat the mixture to reflux (typically 80-100°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a solid residue. Purify this residue via column chromatography on silica gel, eluting with hexane. 1-Methyl-o-carborane is a non-polar compound and will elute relatively quickly.

-

Final Product: Collect the relevant fractions and remove the solvent to yield 1-Methyl-o-carborane as a white, crystalline solid. The product should be dried under vacuum to remove any residual solvent.

Caption: Synthesis workflow for 1-Methyl-o-carborane.

Part 3: Physicochemical Properties & Characterization

The utility of 1-Methyl-o-carborane stems from its distinct properties. Its high stability is conferred by the delocalized bonding within the icosahedral cage. It is exceptionally non-polar and hydrophobic, a characteristic exploited in drug design to facilitate passage through cell membranes.

Table 2: Key Physicochemical Properties of 1-Methyl-o-carborane

| Property | Value | Source |

| CAS Number | 16872-10-9 | [6] |

| Molecular Formula | C₃H₁₄B₁₀ | [6] |

| Molecular Weight | 158.25 g/mol | [6] |

| Monoisotopic Mass | 150.124352 Da | [9] |

| Appearance | Off-white to white solid/crystals | [1] |

| Melting Point | 216-218 °C | Supplier Data |

| Solubility | Generally insoluble in water. Soluble in non-polar organic solvents like toluene, benzene, and hexane. | Inferred from synthesis protocols[8] |

| Stability | High thermal and oxidative stability | [4] |

Analytical Characterization

Verification of the structure and purity of 1-Methyl-o-carborane is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is relatively simple. It will show a singlet for the methyl protons (CH₃) and a characteristic broad singlet for the acidic C-H proton on the carborane cage. The remaining B-H protons appear as a complex, broad region.

-

¹¹B NMR: Boron-11 NMR is the definitive technique for characterizing carboranes.[10][11] Due to the quadrupolar nature of the boron nucleus, the signals are typically broad.[10] The spectrum of 1-Methyl-o-carborane will exhibit a series of overlapping signals corresponding to the non-equivalent boron atoms in the cage. Proton-decoupled ¹¹B NMR simplifies the spectrum, and 2D NMR techniques like ¹H-¹¹B HMBC can be used for definitive structural assignment.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic B-H stretching frequency, which appears as a strong, sharp absorption around 2600 cm⁻¹.

Part 4: Applications in Drug Development and Research

The primary driver for the commercial availability of 1-Methyl-o-carborane is its application in Boron Neutron Capture Therapy (BNCT).

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that requires the selective accumulation of a ¹⁰B-containing agent in tumor cells.[1] The tumor is then irradiated with a beam of low-energy (thermal) neutrons. The ¹⁰B nuclei capture these neutrons, leading to a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (⁷Li) ions. These particles have a very short path length (5-9 µm), approximately the diameter of one cell. This ensures that the destructive energy is deposited almost exclusively within the boron-loaded tumor cell, sparing adjacent healthy tissue.

1-Methyl-o-carborane serves as an ideal starting scaffold for BNCT agents due to:

-

High Boron Content: Each molecule contains ten boron atoms, allowing for a high concentration of ¹⁰B to be delivered to the tumor.

-

Chemical Stability: The carborane cage is robust and does not readily metabolize in vivo, ensuring the boron payload remains intact until neutron irradiation.[4]

-

Functionalization: The C-H and B-H vertices can be functionalized to attach tumor-targeting moieties (e.g., antibodies, peptides, or small molecules) to improve selective delivery. The methyl group also enhances solubility compared to the parent o-carborane.[1]

Sources

- 1. myuchem.com [myuchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hawthorne Research - Camouflaged Polyhedral Species [chem.ucla.edu]

- 5. 1-Methyl-o-carborane (10B) | o-Carborane and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-Methyl-o-carborane CAS#: 16872-10-9 [m.chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]